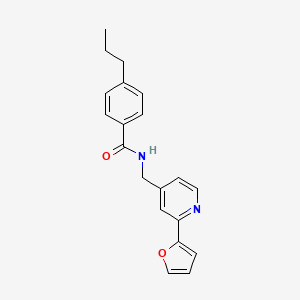

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide

Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide is a benzamide derivative featuring a furan-pyridine hybrid substituent. Its structure comprises a central benzamide moiety substituted with a 4-propyl group and a (2-(furan-2-yl)pyridin-4-yl)methyl side chain.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-14-16-10-11-21-18(13-16)19-5-3-12-24-19/h3,5-13H,2,4,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZLFLCPNUTHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine rings, followed by their coupling through a methyl linkage to the benzamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Structural Analogues in Acetamide and Benzamide Classes

The compound shares structural motifs with several acetamide and benzamide derivatives documented in the literature. Key comparisons include:

a) Acetamide Derivatives ()

Compounds such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (IC50: 5.797) and its analogs (IC50: 5.58–5.408) feature indolinone cores linked to pyridine or quinoline via acetamide bridges. Unlike the target compound, these molecules incorporate isoxazole or quinoline moieties, which may enhance binding affinity to kinase targets.

b) Chromen-Benzamide Hybrids ()

Example 53 from a patent application (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) includes a fluorinated chromenone system and a pyrazolopyrimidine group . While both this compound and the target molecule contain benzamide backbones, the former’s chromenone and fluorophenyl substituents likely confer distinct electronic properties and steric bulk, influencing pharmacokinetic profiles (e.g., melting point: 175–178°C; mass: 589.1 Da).

c) Ranitidine-Related Compounds ()

Ranitidine analogs like N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (ranitidine nitroacetamide) share furan rings but differ in functional groups (e.g., sulphanyl, nitroacetamide) . The target compound’s pyridine-furan hybrid lacks the dimethylamino and sulphanyl groups critical to ranitidine’s histamine H2-receptor antagonism, suggesting divergent biological targets.

Table 1: Key Properties of Comparable Compounds

*Estimated based on structural similarity.

Functional Group Impact on Bioactivity

- Furan vs. Isoxazole/Quinoline: The target’s furan-pyridine system may offer moderate π-π stacking interactions compared to the electron-rich isoxazole or planar quinoline in acetamide derivatives .

- 4-Propylbenzamide vs.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several steps, including the preparation of furan and pyridine intermediates, followed by their coupling. The furan ring can be synthesized from 1,4-dicarbonyl compounds under acidic conditions, while pyridine can be prepared using methods such as the Hantzsch synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context in which the compound is applied.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Studies have shown that derivatives of furan and pyridine possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

2. Anti-inflammatory Effects

- The compound has been explored for its anti-inflammatory potential, with studies indicating that it may inhibit pathways involved in inflammatory responses. This suggests a possible application in treating inflammatory diseases.

3. Enzyme Inhibition

- Similar compounds have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, furan-chalcone derivatives showed potent tyrosinase inhibitory activity with IC50 values significantly lower than standard inhibitors .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

A study focused on furan-chalcone derivatives highlighted the importance of structural modifications in enhancing tyrosinase inhibition. The compound exhibited mixed inhibition kinetics, suggesting a complex interaction with the enzyme's active site . This finding is relevant for developing skin-whitening agents and treatments for hyperpigmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.